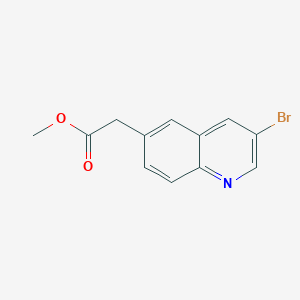

Methyl 2-(3-bromoquinolin-6-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(3-bromoquinolin-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-12(15)5-8-2-3-11-9(4-8)6-10(13)7-14-11/h2-4,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLWDFNEQGOTLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(3-bromoquinolin-6-yl)acetate: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth technical overview of Methyl 2-(3-bromoquinolin-6-yl)acetate, a key intermediate for researchers, scientists, and professionals in drug development and materials science. Given the specialized nature of this compound, this document synthesizes available data with established chemical principles to offer predictive insights and practical methodologies. We will delve into its core chemical properties, logical synthetic pathways, predictable reactivity, and essential safety protocols, grounding our discussion in the established chemistry of quinoline heterocycles.

Core Molecular Profile

This compound is a bifunctional organic molecule featuring a quinoline heterocyclic system. The structure is characterized by a bromine atom at the 3-position and a methyl acetate group at the 6-position. This unique arrangement of functional groups makes it a valuable building block in synthetic chemistry. The bromine atom serves as a versatile handle for cross-coupling reactions, while the methyl ester provides a site for hydrolysis and subsequent derivatization.

Physicochemical Properties

While specific, experimentally determined data for this compound is not widely published, we can extrapolate its key properties based on its structure and data from chemical suppliers.

| Property | Predicted/Supplier Data | Reference(s) |

| CAS Number | 1022091-89-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀BrNO₂ | [1][2][3] |

| Molecular Weight | 280.12 g/mol | [1][3][4] |

| Physical Form | Predicted to be a solid at room temperature. | |

| Purity | Commercially available with purities of 95% to 98%. | [1][2] |

| Storage Temperature | Recommended storage at 2-8°C. | |

| SMILES | COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br | [1][4] |

| InChI Key | YOLWDFNEQGOTLV-UHFFFAOYSA-N |

Structural and Spectral Analysis (Predicted)

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the methylene protons of the acetate group, and the methyl protons of the ester.

-

Quinoline Ring Protons (δ 7.5-9.0 ppm): A set of complex multiplets and doublets is anticipated for the five aromatic protons. The proton at the 2-position, being adjacent to the nitrogen and bromine, would likely appear most downfield.

-

Methylene Protons (-CH₂-) (δ ~4.0 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the quinoline ring and the carbonyl group.

-

Methyl Protons (-OCH₃) (δ ~3.7 ppm): A sharp singlet for the three protons of the methyl ester group.[5][6]

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O) (δ ~170 ppm): A signal in the characteristic downfield region for an ester carbonyl.[7]

-

Quinoline Ring Carbons (δ 120-150 ppm): Multiple signals corresponding to the carbons of the quinoline core. The carbon bearing the bromine (C3) will be influenced by the halogen's electronegativity.

-

Methylene Carbon (-CH₂-) (δ ~40 ppm): A signal for the methylene carbon.

-

Methyl Carbon (-OCH₃) (δ ~52 ppm): A signal for the methyl carbon of the ester.[7]

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic system.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹ .[8]

-

C=C and C=N Aromatic Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.

-

C-O Stretch (Ester): A strong band in the 1300-1100 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the lower frequency region, typically 600-500 cm⁻¹ .

Predicted Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A pair of peaks at m/z 280 and 282 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z [M-31].

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z [M-59].

-

Cleavage of the C-Br bond, resulting in a fragment at m/z [M-79/81].

-

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not published, a logical and robust synthetic route can be designed based on established methodologies for quinoline synthesis and functionalization. A plausible approach involves the esterification of the corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)acetic acid.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a multi-step process, likely starting from a substituted aniline and building the quinoline core, followed by functional group manipulations. A key final step would be the esterification.

Caption: A plausible multi-step synthetic pathway to the target compound.

Representative Esterification Protocol

This protocol describes a standard Fischer esterification of the precursor carboxylic acid.

Materials:

-

2-(3-Bromoquinolin-6-yl)acetic acid (1.0 eq)

-

Methanol (as solvent, large excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend 2-(3-bromoquinolin-6-yl)acetic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[9]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a highly valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[10][11] The quinoline scaffold itself is a privileged structure in medicinal chemistry.[11]

Reactivity at the 3-Position (C-Br Bond)

The bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Caption: Suzuki coupling reaction at the 3-position of the quinoline ring.

Explanatory Note: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[12] In this context, it would enable the linkage of various aryl or heteroaryl moieties to the quinoline core, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Reactivity at the 6-Position (Methyl Ester)

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is an irreversible reaction.[3]

Representative Saponification Protocol:

-

Dissolve this compound in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and acidify with a dilute strong acid (e.g., 1M HCl) to a pH of ~3-4.

-

The resulting carboxylic acid, 2-(3-bromoquinolin-6-yl)acetic acid, will precipitate and can be collected by filtration or extracted with an organic solvent like ethyl acetate.

This resulting carboxylic acid can then be coupled with amines to form amides, a common functional group in many bioactive molecules.

Safety and Handling

As a halogenated heterocyclic compound, this compound requires careful handling in a laboratory setting. While specific toxicity data is not available for this compound, the safety precautions for related bromoquinolines should be followed.

-

Hazard Statements (Predicted): Based on similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[14]

-

-

Incompatible Materials: Strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a strategically important synthetic intermediate. Its dual reactive sites—the C-Br bond for cross-coupling and the methyl ester for hydrolysis and amidation—provide a versatile platform for the synthesis of a diverse library of complex quinoline derivatives. This guide has provided a comprehensive overview of its predicted properties, logical synthetic approaches, and key reactivity, offering a solid foundation for its application in advanced research and development programs.

References

-

Aobchem. This compound. [Link]

-

European Patent Office. HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. [Link]

-

Kocienski, P. J. Protective Groups. [Link]

-

Chemguide. hydrolysis of esters. [Link]

-

PubChem. 3-Bromoquinolin-6-yl acetate. [Link]

-

Organic Chemistry Portal. Methyl Esters. [Link]

-

ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... [Link]

-

Wikipedia. Methyl 2-bromoacetate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. GC-MS, FT-IR and 1H NMR Profiling of Bio-Active Phytoconstituents of The TLC Fraction of Ethyl Acetate Leaf Extract of Medicinal. [Link]

-

ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

-

NIH National Center for Biotechnology Information. Quinoline: A versatile heterocyclic. [Link]

-

NIH National Center for Biotechnology Information. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. 1stsci.com [1stsci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl acetate(79-20-9) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Methyl acetate(79-20-9) IR Spectrum [chemicalbook.com]

- 9. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methyl acetate(79-20-9) MS spectrum [chemicalbook.com]

- 13. 3-Bromoquinolin-6-yl acetate | C11H8BrNO2 | CID 68530047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to Methyl 2-(3-bromoquinolin-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This has led to the classification of the quinoline scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. The strategic functionalization of the quinoline core allows for the fine-tuning of its biological activity, making it a fertile ground for the discovery of novel therapeutic agents.

This technical guide focuses on a specific quinoline derivative, Methyl 2-(3-bromoquinolin-6-yl)acetate (CAS Number: 1022091-89-9). The presence of a bromine atom at the 3-position and a methyl acetate group at the 6-position offers unique opportunities for further chemical modification and exploration of its structure-activity relationship (SAR). This document will provide a comprehensive overview of its physicochemical properties, a plausible synthetic route, its potential applications in drug discovery with a focus on its putative mechanism of action, and methods for its analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1022091-89-9 | |

| Molecular Formula | C₁₂H₁₀BrNO₂ | |

| Molecular Weight | 280.12 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8°C | |

| SMILES | COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br | |

| InChI Key | YOLWDFNEQGOTLV-UHFFFAOYSA-N |

Synthesis of this compound: A Plausible Synthetic Pathway

A plausible approach would be a variation of the Doebner-von Miller reaction or a similar cyclization strategy to form the quinoline ring, followed by functional group manipulations to introduce the bromo and methyl acetate moieties. A more direct, albeit hypothetical, pathway could involve the esterification of the corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)acetic acid.

Below is a detailed, hypothetical, yet feasible, experimental protocol for the final esterification step.

Experimental Protocol: Fischer Esterification of 2-(3-bromoquinolin-6-yl)acetic acid

This protocol describes the conversion of the carboxylic acid precursor to the target methyl ester.

Materials:

-

2-(3-bromoquinolin-6-yl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-(3-bromoquinolin-6-yl)acetic acid in an excess of anhydrous methanol.

-

Acid Catalysis: While stirring, carefully add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Applications in Drug Discovery: A Focus on Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. Numerous bromoquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against a variety of cancer cell lines. While the specific biological targets of this compound have not been explicitly reported, its structural similarity to other biologically active bromoquinolines suggests that it may exhibit similar anticancer properties.

The primary mechanisms of action for many quinoline-based anticancer agents involve:

-

Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and repair. Their inhibition leads to DNA damage and ultimately, apoptosis (programmed cell death) in cancer cells.

-

Induction of Apoptosis: Many quinoline derivatives have been shown to induce apoptosis through various signaling pathways, making them promising candidates for cancer therapy.

-

Kinase Inhibition: Certain quinoline derivatives have been found to inhibit protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.

Given these precedents, it is highly probable that this compound could serve as a valuable lead compound or intermediate in the discovery of novel anticancer drugs. Further research is warranted to elucidate its specific mechanism of action and to evaluate its efficacy in relevant preclinical models.

Caption: A diagram illustrating the potential anticancer mechanisms of this compound.

Analytical Characterization

The purity and identity of this compound must be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for determining the purity of the compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | A time-dependent gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm). |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in a suitable solvent like methanol or acetonitrile. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The expected chemical shifts and coupling constants can be predicted based on the structure.

-

¹H NMR: Protons on the quinoline ring will appear in the aromatic region (typically 7-9 ppm). The methylene protons of the acetate group will likely appear as a singlet around 4 ppm, and the methyl protons of the ester will be a singlet around 3.7 ppm.

-

¹³C NMR: The carbonyl carbon of the ester will be observed downfield (around 170 ppm). The carbons of the quinoline ring will appear in the aromatic region (120-150 ppm), and the methylene and methyl carbons will be in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 280.12 (for the most abundant isotopes of C, H, Br, N, and O). The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery, particularly in the development of novel anticancer agents. Its structure, featuring the privileged quinoline scaffold with strategic bromo and methyl acetate functionalities, makes it an attractive starting point for the synthesis of a diverse library of derivatives. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, its potential biological activities, and analytical methodologies. Further research into this and related compounds is encouraged to fully unlock their therapeutic potential.

References

"Methyl 2-(3-bromoquinolin-6-yl)acetate" structure

An In-Depth Technical Guide to Methyl 2-(3-bromoquinolin-6-yl)acetate: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a strategically designed chemical entity that stands at the intersection of scaffold-based drug design and synthetic versatility. It is built upon the quinoline core, a "privileged scaffold" renowned for its prevalence in a multitude of clinically successful drugs.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of this compound. We will dissect its structural attributes, delineate a robust synthetic pathway with detailed experimental protocols, and explore its profound potential as a versatile building block for creating novel therapeutics. The molecule's two key functional handles—the C3-bromine atom and the C6-methyl acetate group—offer orthogonal sites for chemical modification, enabling extensive Structure-Activity Relationship (SAR) studies and the optimization of pharmacokinetic profiles.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of paramount importance in medicinal chemistry.[3] Its rigid, aromatic nature provides a well-defined three-dimensional framework for orienting functional groups to interact with biological targets. This has led to the development of a wide array of drugs with diverse pharmacological activities, including anticancer (e.g., Camptothecin), antimalarial (e.g., Chloroquine), and antibacterial (e.g., Ciprofloxacin) agents.[2][4] The therapeutic utility of a quinoline derivative is heavily dictated by the substitution pattern on the ring system, which modulates its electronic properties, solubility, and interactions with target proteins.

Structural and Physicochemical Analysis

This compound is a solid, white crystalline compound at room temperature.[5] Its structure is characterized by two key features that are ripe for exploitation in a discovery program.

A placeholder for the 2D structure of this compound.

Key Structural Features:

-

C3-Bromine: The bromine atom at the 3-position is an invaluable synthetic handle. As a halogen, it is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, enabling rapid exploration of the chemical space around this vector.

-

C6-Methyl Acetate: The methyl acetate side chain at the 6-position serves multiple potential roles. It can act as a hydrogen bond acceptor or engage in other non-covalent interactions within a protein binding pocket. Furthermore, this ester can function as a prodrug, which upon in-vivo hydrolysis by esterases, would release the corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)acetic acid.[6][7] This strategy is often employed to improve the oral bioavailability of acidic drugs.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1022091-89-9 | [8][9] |

| Molecular Formula | C12H10BrNO2 | [6][8] |

| Molecular Weight | 280.12 g/mol | [8][9] |

| Appearance | White Crystalline Solid | [5] |

| SMILES | COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br | [9] |

| InChI Key | YOLWDFNEQGOTLV-UHFFFAOYSA-N |

Synthetic Strategy and Experimental Protocol

The synthesis of this compound can be approached through several established routes for quinoline formation.[3][10] A logical and efficient pathway involves the construction of the core quinoline ring followed by the introduction of the acetate side chain. The Knorr quinoline synthesis, which involves the condensation of a β-ketoester with an aniline, provides a reliable method for creating the quinoline-2-one precursor.[11]

Retrosynthetic analysis for the target compound.

Experimental Protocol: A Plausible Multi-Step Synthesis

This protocol describes a representative synthesis starting from commercially available 4-aminophenylacetic acid.

Step 1: Synthesis of 2-(3-Bromo-4-aminophenyl)acetic acid

-

Rationale: Direct bromination of 4-aminophenylacetic acid. The amino group is ortho-, para-directing, and the acetic acid side chain is deactivating. Bromination is expected to occur ortho to the strongly activating amino group.

-

Procedure:

-

Dissolve 4-aminophenylacetic acid (1 equiv.) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of bromine (1.05 equiv.) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the mixture into ice-water. The product will precipitate.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the brominated intermediate.

-

Step 2: Skraup Synthesis of 2-(3-Bromoquinolin-6-yl)acetic acid

-

Rationale: The Skraup synthesis is a classic method for generating the quinoline ring system from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid.

-

Procedure:

-

Caution: This reaction can be highly exothermic.

-

In a large flask equipped with a reflux condenser and mechanical stirrer, carefully mix 2-(3-bromo-4-aminophenyl)acetic acid (1 equiv.), glycerol (4 equiv.), and a mild oxidizing agent like arsenic pentoxide or nitrobenzene.

-

Slowly and carefully add concentrated sulfuric acid (2.5 equiv.) with vigorous stirring and cooling.

-

Heat the mixture cautiously to initiate the reaction. Once started, the reaction may proceed vigorously. Maintain a gentle reflux for 3-4 hours.

-

Cool the mixture and dilute with water. Neutralize with sodium hydroxide solution until the quinoline derivative precipitates.

-

Filter the crude product, wash with water, and purify by recrystallization from ethanol.

-

Step 3: Fischer Esterification to this compound

-

Rationale: A standard acid-catalyzed esterification converts the carboxylic acid to its corresponding methyl ester.

-

Procedure:

-

Suspend 2-(3-bromoquinolin-6-yl)acetic acid (1 equiv.) in methanol (20 volumes).

-

Add concentrated sulfuric acid (0.2 equiv.) as a catalyst.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the final compound, this compound.

-

Chemical Reactivity and Derivatization Potential

The true value of this molecule for a medicinal chemist lies in its capacity for controlled, selective derivatization at two distinct points, allowing for systematic optimization of a lead compound.

Orthogonal derivatization pathways for the target compound.

-

Vector 1 (C3-Br): The C3-bromine is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl and heteroaryl groups (Suzuki), alkynes (Sonogashira), or alkenes (Heck), dramatically increasing molecular complexity and enabling the exploration of deep pockets in target proteins.

-

Vector 2 (C6-Ester): The methyl ester at C6 is a versatile precursor.

-

Hydrolysis: Saponification with a base like lithium hydroxide readily yields the parent carboxylic acid. Carboxylic acids are common pharmacophores that can form strong ionic and hydrogen bonds with target proteins, particularly with arginine or lysine residues.[12]

-

Bioisosteric Replacement: The carboxylic acid moiety, while often crucial for activity, can sometimes lead to poor pharmacokinetic properties like low cell permeability or rapid metabolism via glucuronidation.[13][14] The parent methyl ester itself can serve as a neutral bioisostere. Alternatively, the derived carboxylic acid can be converted into other well-established bioisosteres such as tetrazoles, hydroxamic acids, or acyl sulfonamides to mitigate these liabilities while preserving or enhancing biological activity.[15][16]

-

Amidation: The carboxylic acid can be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate an amide library, probing interactions in different regions of the binding site.

-

Applications and Therapeutic Potential

While specific biological data for this compound is not widely published, the strategic placement of its functional groups makes it an exceptionally valuable building block. Structural analogs, such as methyl 6-bromoquinoline-3-carboxylate, have been investigated for anticancer, anti-inflammatory, and antibacterial properties.[10] The 3-bromo-6-substituted quinoline scaffold is a component of molecules explored as kinase inhibitors, leveraging the quinoline core to mimic the adenine region of ATP. The acetic acid side chain at the 6-position is particularly interesting for targeting enzymes where a linker is required to reach an adjacent sub-pocket.

Potential Therapeutic Areas:

-

Oncology: As a core for kinase inhibitors (e.g., EGFR, VEGFR).

-

Infectious Diseases: Building on the known antimalarial and antibacterial heritage of quinolines.[2]

-

Inflammatory Diseases: As a scaffold for inhibitors of inflammatory mediators.

Conclusion

This compound is more than a mere chemical intermediate; it is a sophisticated tool for modern drug discovery. It embodies the principles of scaffold-based design and synthetic tractability. Its quinoline core provides a proven biological anchor, while its orthogonal functional handles at the C3 and C6 positions offer medicinal chemists precise control over molecular design. By enabling systematic exploration of structure-activity relationships and the fine-tuning of physicochemical properties through derivatization and bioisosteric replacement, this compound serves as an ideal starting point for the development of next-generation therapeutics.

References

- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed.

- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025).

- Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery.

- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Royal Society of Chemistry.

- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024). ScienceDirect.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (n.d.).

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.

- Chemical structures of (a) quinoline containing drugs and clinical... (n.d.).

- This compound | 1022091-89-9. (n.d.). Sigma-Aldrich.

- This compound, 98% Purity, C12H10BrNO2, 250 mg. (n.d.). AK Scientific, Inc..

- Methyl 2-(3-bromoquinolin-6-yl)

- CAS NO. 1022091-89-9 | methyl 2-(3-bromoquinolin-6-yl)

- In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery. (n.d.). Benchchem.

- METHYL 2-(3-BROMOQUINOLIN-6-YL)

- 1022091-93-5|2-(3-Bromoquinolin-6-yl)acetic acid. (n.d.). BLDpharm.

- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2025).

Sources

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [allbiopharm.com]

- 6. 1stsci.com [1stsci.com]

- 7. 1022091-93-5|2-(3-Bromoquinolin-6-yl)acetic acid|BLD Pharm [bldpharm.com]

- 8. calpaclab.com [calpaclab.com]

- 9. arctomsci.com [arctomsci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. hyphadiscovery.com [hyphadiscovery.com]

"Methyl 2-(3-bromoquinolin-6-yl)acetate" synthesis from 4-bromoaniline

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-bromoquinolin-6-yl)acetate from 4-Bromoaniline

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a functionalized quinoline derivative with potential applications in medicinal chemistry and materials science. Starting from the readily available precursor 4-bromoaniline, this guide details a robust multi-step synthetic strategy. The core transformations involve the construction of the quinoline scaffold via the classic Skraup synthesis, followed by a selective electrophilic bromination to install a bromine atom at the C-3 position. The final key step leverages the principles of regioselective organometallic chemistry, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the methyl acetate moiety at the C-6 position. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering not only detailed experimental protocols but also in-depth explanations of the underlying reaction mechanisms and strategic considerations for each synthetic step.

Introduction

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The targeted synthesis of polysubstituted quinoline derivatives is therefore of significant interest for the development of new chemical entities and for structure-activity relationship (SAR) studies.[2][3]

The target molecule of this guide, this compound, presents a unique synthetic challenge. It requires the precise installation of three different substituents onto the quinoline core, starting from a simple monosubstituted aniline. The strategy outlined herein is designed for efficiency and control, proceeding through stable, characterizable intermediates.

The overall synthetic pathway is depicted below:

This guide will dissect each of these critical steps, providing the necessary theoretical foundation and practical, field-tested protocols to enable the successful synthesis of the target compound.

Part 1: Synthesis of the 6-Bromoquinoline Core via Skraup Reaction

The initial and foundational step of the synthesis is the construction of the quinoline ring system. For this, the Skraup synthesis, a reaction first reported in 1880, remains a powerful and direct method.[4][5] It facilitates the synthesis of quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[6]

Mechanistic Overview

The Skraup reaction is a complex, one-pot process, but its mechanism is generally understood to proceed through several key stages.[7]

-

Dehydration of Glycerol: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The aromatic amine (4-bromoaniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the benzene ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic 6-bromoquinoline. The oxidizing agent is crucial; traditionally, arsenic pentoxide or the nitrobenzene corresponding to the aniline substrate is used.[5] Ferrous sulfate is often added as a moderator to control the highly exothermic reaction.

Experimental Protocol: Synthesis of 6-Bromoquinoline

This protocol is adapted from established procedures for the Skraup synthesis.[8]

| Reagent | M.W. | Amount | Moles | Equivalents |

| 4-Bromoaniline | 172.03 | 25.0 g | 0.145 | 1.0 |

| Glycerol | 92.09 | 50.8 g | 0.552 | 3.8 |

| Sodium 3-nitrobenzenesulfonate | 225.16 | 55.5 g | 0.247 | 1.7 |

| Sulfuric Acid (70% aq.) | 98.08 | 170 mL | - | - |

Procedure:

-

Reaction Setup: In a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 4-bromoaniline, sodium 3-nitrobenzenesulfonate, and glycerol.[8]

-

Acid Addition: While stirring vigorously, carefully add the 70% sulfuric acid to the mixture. The addition should be slow to control the initial exotherm.

-

Heating: Heat the reaction mixture to 130-140 °C and maintain this temperature for 4-5 hours. The reaction is vigorous and should be monitored closely.

-

Work-up:

-

Allow the mixture to cool to below 100 °C and then cautiously pour it into 1 L of water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. The pH should be adjusted to >8.

-

The crude 6-bromoquinoline will separate as a dark oil or solid.

-

-

Purification:

-

Extract the aqueous mixture with dichloromethane (3 x 150 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product should be purified by vacuum distillation or column chromatography on silica gel to yield pure 6-bromoquinoline.

-

Safety Precautions: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. The use of concentrated sulfuric acid requires appropriate personal protective equipment (PPE). All operations should be conducted within a certified chemical fume hood.

Part 2: Selective Bromination to Yield 3,6-Dibromoquinoline

With the 6-bromoquinoline core synthesized, the next step is to introduce a second bromine atom at the 3-position of the quinoline ring. Electrophilic substitution on the quinoline nucleus is complex; the pyridine ring is electron-deficient and generally resistant to attack. However, under specific conditions, bromination at the C-3 position is achievable.[1][9]

Strategic Considerations

Direct bromination of quinoline often requires harsh conditions and can lead to a mixture of products. The reaction can proceed via electrophilic attack on the free base or, more likely, on the protonated quinolinium salt. N-Bromosuccinimide (NBS) is often employed as a milder and more selective brominating agent compared to molecular bromine.[1] The reaction mechanism may involve an electrophilic bromination followed by a radical dehydrogenation sequence.[1]

Experimental Protocol: Synthesis of 3,6-Dibromoquinoline

| Reagent | M.W. | Amount | Moles | Equivalents |

| 6-Bromoquinoline | 208.05 | 10.0 g | 0.048 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.4 g | 0.053 | 1.1 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - | - |

| Benzoyl Peroxide (BPO) | 242.23 | 116 mg | 0.00048 | 0.01 |

Procedure:

-

Reaction Setup: To a solution of 6-bromoquinoline in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide (radical initiator).

-

Heating: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Remove the solvent by rotary evaporation.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 3,6-dibromoquinoline.

-

Part 3: Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling

The final and most critical transformation is the selective introduction of the methyl acetate group at the C-6 position, leaving the C-3 bromine intact. This is achieved through a palladium-catalyzed cross-coupling reaction.

Rationale for Regioselectivity

The differential reactivity of the two C-Br bonds in 3,6-dibromoquinoline is the cornerstone of this step. The C6-Br bond is on the benzenoid ring, which is electronically similar to a standard bromobenzene. In contrast, the C3-Br bond is on the electron-deficient pyridinoid ring. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the rate-determining oxidative addition step is significantly faster for aryl halides on electron-rich or neutral rings compared to those on electron-deficient rings.[10][11] Therefore, we can selectively couple a nucleophilic partner at the C-6 position.[1]

Chosen Methodology: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and robust method for forming C-C bonds, coupling an organoboron compound with an organic halide.[3][12] We will use a boronic ester of methyl acetate for this transformation.

Experimental Protocol: Synthesis of this compound

| Reagent | M.W. | Amount | Moles | Equivalents |

| 3,6-Dibromoquinoline | 286.95 | 5.0 g | 0.0174 | 1.0 |

| Methyl 2-(pinacolato)boronate | 214.08 | 4.47 g | 0.0209 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 710 mg | 0.00087 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 7.21 g | 0.0522 | 3.0 |

| 1,4-Dioxane/Water (4:1) | - | 100 mL | - | - |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3,6-dibromoquinoline, methyl 2-(pinacolato)boronate, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC, looking for the disappearance of the starting material.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate (150 mL).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Summary and Outlook

This guide has detailed a logical and experimentally viable three-step synthesis of this compound from 4-bromoaniline. The sequence relies on a classic ring-forming reaction, selective electrophilic substitution, and a modern, regioselective cross-coupling reaction. Each step is built upon well-established chemical principles, providing a high degree of confidence in its successful execution. The final product, a uniquely functionalized quinoline, serves as a valuable building block for further chemical exploration, particularly in the synthesis of novel bioactive compounds for the pharmaceutical industry. The two distinct halogen handles (the remaining C-3 bromine and the potential for further functionalization of the acetate group) offer multiple avenues for subsequent diversification.

References

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Ökten, S., Asutay, A. B., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 633-642. [Link]

-

Slideshare. (2018). synthesis of quinoline derivatives and its applications. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]

-

Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. [Link]

-

Stone, M. T. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13(9), 2326–2329. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

-

ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. [Link]

-

Vive Chemistry. (2012). Skraup's Synthesis. [Link]

-

Cheng, C. C., & Yan, S. J. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

-

Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(47), 9673-9677. [Link]

-

Wolska, N., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4963. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

RSC Publishing. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. [Link]

-

Organic Chemistry Portal. (n.d.). Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization. [Link]

-

Köprülü, T. K., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(19), 16483–16498. [Link]

-

ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

-

Stone, M. T. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13(9), 2326-2329. [Link]

-

Valdman-Grinberg, Y., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2966. [Link]

-

RSC Publishing. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. [Link]

-

Scribd. (n.d.). Synthesis of 6-Bromoquinoline. [Link]

-

ResearchGate. (n.d.). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]

-

PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

-

IJSRP. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. [Link]

-

Blazingprojects. (n.d.). Palladium–catalyzed sonogashira synthesis of mono- and bisalkynylated derivatives of quinoline-5,8-dione and their antimicrobial activity. [Link]

-

ResearchGate. (n.d.). Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. [Link]

-

Sharma, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of Applicable Chemistry, 6(6), 1184-1191. [Link]

-

Ghorbani-Vaghei, R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11333–11345. [Link]

- Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.

-

ResearchGate. (n.d.). ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. [Link]

-

USD RED. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. [Link]

-

YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

-

Name-Reaction.com. (n.d.). Doebner-von Miller Synthesis. [Link]

- Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsrp.org [ijsrp.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 2-(3-bromoquinolin-6-yl)acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of Methyl 2-(3-bromoquinolin-6-yl)acetate incorporates a bromo-substituted quinoline core with a methyl acetate group at the 6-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

Molecular Formula: C₁₂H₁₀BrNO₂ Molecular Weight: 280.12 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous characterization.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons. The expected ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit several key signals.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.0 | Doublet | 1H | H2 | The proton at the C2 position is adjacent to the nitrogen atom and is significantly deshielded. |

| ~8.2 - 8.4 | Doublet | 1H | H4 | The proton at the C4 position is also influenced by the nitrogen and the bromine atom. |

| ~7.8 - 8.0 | Doublet | 1H | H5 | Aromatic proton on the carbocyclic ring. |

| ~7.6 - 7.8 | Doublet of doublets | 1H | H7 | Aromatic proton with coupling to H5 and H8. |

| ~7.4 - 7.6 | Doublet | 1H | H8 | Aromatic proton on the carbocyclic ring. |

| ~3.9 - 4.1 | Singlet | 2H | -CH₂- | Methylene protons of the acetate group. |

| ~3.7 - 3.9 | Singlet | 3H | -OCH₃ | Methyl protons of the ester group. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the free induction decay (FID) signal. The acquisition parameters (e.g., number of scans, pulse sequence) should be optimized to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | C=O | Carbonyl carbon of the ester group. |

| ~145 - 150 | C8a, C2 | Carbons adjacent to the nitrogen atom. |

| ~135 - 140 | C4 | Carbon atom in the pyridine ring. |

| ~120 - 135 | Aromatic C | Remaining aromatic carbons of the quinoline ring. |

| ~115 - 120 | C3 | Carbon bearing the bromine atom. |

| ~50 - 55 | -OCH₃ | Methyl carbon of the ester group. |

| ~40 - 45 | -CH₂- | Methylene carbon of the acetate group. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2950 - 3000 | Medium | Aliphatic C-H stretch (-CH₂- and -CH₃) |

| ~1730 - 1750 | Strong | C=O stretch (ester) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

| ~1000 - 1100 | Medium | C-Br stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., CHCl₃).

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded by measuring the absorption of infrared radiation over a range of wavelengths.

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also offer structural clues through the analysis of fragmentation patterns.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a doublet (M⁺ and M+2) with approximately equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values would be around 280 and 282.

-

Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester functionality.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. While direct experimental data for this specific compound is not widely published, a thorough understanding of the principles of these techniques, coupled with data from analogous structures, allows for a confident prediction and interpretation of its spectroscopic profile. This guide provides a foundational framework for researchers to approach the structural elucidation of this and similar quinoline derivatives, ensuring the integrity and validity of their scientific investigations.

References

-

PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. [Link]

-

MDPI. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

PubMed Central. (2017). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

Methyl 2-(3-bromoquinolin-6-yl)acetate: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of Methyl 2-(3-bromoquinolin-6-yl)acetate, a pivotal synthetic building block in modern medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and this particular derivative offers two distinct points for chemical diversification: the bromine atom at the 3-position and the methyl acetate group at the 6-position.[1] This guide will detail the compound's physicochemical properties, its synthesis, and its extensive utility in constructing complex molecular architectures through various palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices, provides validated protocols, and grounds all claims in authoritative scientific literature.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a foundational motif in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.[1][2] The ability to strategically functionalize the quinoline core is paramount for fine-tuning molecular properties to optimize interactions with biological targets.[2] this compound emerges as a particularly valuable intermediate. The bromine atom at the C-3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, amine, and alkyne groups.[3] Simultaneously, the methyl acetate moiety at the C-6 position can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or serve as an anchor point for further structural elaboration. This dual functionality makes it a highly sought-after building block for creating libraries of novel compounds in the drug discovery pipeline.[4][5]

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C12H10BrNO2 | [6] |

| Molecular Weight | 280.12 g/mol | [6] |

| Appearance | Solid | |

| CAS Number | 1022091-89-9 | [6] |

| InChI Key | YOLWDFNEQGOTLV-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired upon synthesis or purchase to confirm identity and purity.

Synthesis of the Core Building Block

While commercially available, the synthesis of this compound can be achieved through multi-step sequences often starting from substituted anilines. A common approach involves the construction of the quinoline core, followed by functionalization. For instance, a Knorr-type synthesis could be employed using 4-bromoaniline as a starting material to generate a 6-bromoquinolinone intermediate, which can then be further elaborated.[7] Another established method for quinoline synthesis is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[1]

Visualization: General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent functionalization of the title compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activity of Methyl 2-(3-bromoquinolin-6-yl)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1][2] Its versatile and accessible chemical nature has led to the development of over one hundred approved drugs for conditions ranging from cancer to microbial infections.[1][3] This guide focuses on the untapped potential of a specific subclass: derivatives of "Methyl 2-(3-bromoquinolin-6-yl)acetate." While direct biological data on this core structure is nascent, a comprehensive analysis of its constituent features—the quinoline core, a bromine substituent at the 3-position, and an acetate moiety at the 6-position—allows for the formulation of robust hypotheses regarding its potential therapeutic applications. We will explore the postulated biological activities, grounded in extensive research on analogous compounds, and provide a detailed roadmap for the systematic evaluation of these derivatives, from initial synthesis and screening to mechanistic elucidation and structure-activity relationship (SAR) analysis.

The Quinoline Scaffold: A Foundation of Pharmacological Diversity

Quinoline, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a foundational element in drug discovery.[2] This electron-deficient ring system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] The demonstrated efficacy of quinoline-based drugs in anticancer, antimalarial, antibacterial, and anti-inflammatory therapies underscores the immense potential held within this structural class.[4][5] Derivatives of quinoline exert their effects through diverse mechanisms of action, including the inhibition of critical enzymes like kinases and topoisomerases, intercalation with DNA, and modulation of key signaling pathways that govern cell proliferation and survival.[3][6][7]

Core Moiety Analysis: this compound

The subject of this guide presents a unique combination of structural motifs, each contributing to its potential biological profile:

-

The Quinoline Core: Provides the fundamental scaffold for interaction with various biological targets. Its aromatic nature facilitates π-π stacking and hydrophobic interactions.

-

3-Position Bromo Substituent: The presence of a halogen, particularly bromine, at various positions on the quinoline ring is a common feature in biologically active molecules.[5] It can enhance binding affinity through halogen bonding, increase lipophilicity to improve membrane permeability, and serve as a handle for further synthetic modification.

-

6-Position Acetate Group: The ester functionality at the 6-position introduces a potential point for hydrolysis by cellular esterases, which could act as a prodrug strategy to release a more active 6-hydroxyquinoline metabolite. Furthermore, this side chain can be readily modified to explore structure-activity relationships, for instance, by converting it to amides or other esters to modulate potency and pharmacokinetic properties.

Postulated Biological Activities and Mechanisms of Action

Based on extensive data from analogous structures, we can postulate several high-priority areas for investigating the biological activity of this compound derivatives.

Anticancer Potential

The most compelling application for novel quinoline derivatives lies in oncology.[5][6] Numerous quinoline-based compounds function as potent inhibitors of protein kinases, which are crucial regulators of carcinogenic signaling pathways.[3][8]

Key Mechanistic Hypotheses:

-

Kinase Inhibition: Derivatives may target pivotal receptor tyrosine kinases like c-Met, VEGFR, and EGFR, or intracellular kinases such as PI3K and mTOR.[1][3] Inhibition of these kinases can disrupt downstream signaling cascades responsible for cell proliferation, angiogenesis, and survival.[1]

-

Induction of Apoptosis: Many cytotoxic quinolines trigger programmed cell death.[5][9] This can be initiated through the dissipation of the mitochondrial membrane potential and the activation of caspases, leading to the systematic dismantling of the cancer cell.[9][10]

-

Topoisomerase Inhibition: The planar quinoline ring is capable of intercalating with DNA, potentially inhibiting enzymes like topoisomerase II, which is critical for DNA replication and repair in rapidly dividing cancer cells.[4][6]

Caption: Potential inhibition points for quinoline derivatives in the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[4][5] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains, as well as various fungi.[11][12][13]

Key Mechanistic Hypotheses:

-

Enzyme Inhibition: A potential mechanism is the inhibition of essential bacterial enzymes, such as peptide deformylase (PDF), which is critical for bacterial protein synthesis.[14][15]

-

Cell Wall Disruption: Some derivatives may interfere with the synthesis or integrity of the microbial cell wall.[14]

-

DNA Gyrase Inhibition: A classic mechanism for quinolone antibiotics (a related class) is the inhibition of DNA gyrase, an enzyme necessary for bacterial DNA replication. This remains a plausible target.

Broader Enzyme Inhibition

The quinoline scaffold is a versatile inhibitor of various enzyme classes beyond those already discussed.[7]

-

Proteasome Inhibition: Non-covalent inhibition of the 20S proteasome's chymotryptic activity has been reported for some substituted quinolines, presenting another avenue for anticancer activity.[16]

-

Cholinesterase Inhibition: Derivatives bearing amine functionalities have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets relevant to Alzheimer's disease.[17]

Proposed Research & Development Workflow

A systematic approach is essential to efficiently evaluate the potential of this compound derivatives. The following workflow outlines a logical screening cascade.

Caption: A phased workflow for the evaluation of quinoline derivatives.

Synthesis and Derivatization Strategy

The initial synthesis of the core compound can be achieved through established methods like the Vilsmeier-Haack or Friedländer reactions to form the quinoline ring, followed by appropriate functionalization.[12][18] A library of derivatives should then be synthesized, focusing on modifications of the methyl acetate side chain to explore the impact on activity.

Example Derivatization Scheme:

-

Hydrolyze the methyl ester to the corresponding carboxylic acid.

-

Couple the acid with a diverse panel of amines to generate a library of amides.

-

Reduce the ester to an alcohol, which can be further converted to ethers or other esters.

In Vitro Screening Cascade: Detailed Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][19]

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives (e.g., from 0.1 µM to 100 µM). Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well. Incubate for 4 hours.

-

Formazan Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Preparation: Perform a two-fold serial dilution of the quinoline derivatives in a 96-well plate using MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

This luminescent assay measures caspase-3 and -7 activities, which are key markers of apoptosis.

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the quinoline derivatives at concentrations around their IC₅₀ values for a predetermined time (e.g., 24 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Reagent Addition: Add 100 µL of the reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspases 3 and 7, and thus induction of apoptosis.